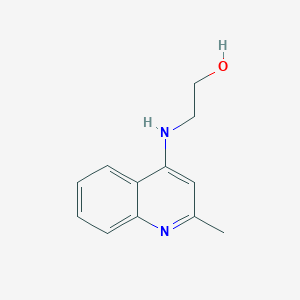

4-(2-Hydroxyethyl)amino-2-methylquinoline

Vue d'ensemble

Description

4-(2-Hydroxyethyl)amino-2-methylquinoline is a chemical compound with the molecular formula C12H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)amino-2-methylquinoline typically involves the reaction of 2-methylquinoline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the hydrogen atom on the amino group of 2-methylquinoline, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Hydroxyethyl)amino-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2-oxoethyl)amino-2-methylquinoline.

Reduction: Formation of tetrahydro-4-(2-hydroxyethyl)amino-2-methylquinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(2-Hydroxyethyl)amino-2-methylquinoline has shown potential as a lead compound in drug discovery due to its ability to interact with biological targets.

- Antiviral Activity : Studies have indicated that this compound exhibits antiviral properties against various viral infections, including dengue virus (DENV). Its mechanism involves inhibiting viral replication in infected cells.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve apoptosis and ferroptosis pathways, which are critical in cancer therapy.

Enzyme Modulation

The compound acts as a substrate or inhibitor for specific enzymes, making it useful in biochemical assays to study enzyme kinetics and interactions.

- Receptor Activation : It has been identified as an agonist for the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes.

Materials Science

In materials science, this compound is utilized in the synthesis of functionalized polymers and nanomaterials.

- Nanoparticle Modification : The compound can modify nanoparticles to enhance their stability and functionality for applications in drug delivery systems.

| Study | Biological Activity | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antiviral | Inhibition of DENV replication | Huh7 | < 15 | Viral Replication Inhibition |

| Cytotoxicity | Induction of apoptosis | Various cancer lines | < 5 | Apoptosis/Ferroptosis |

| Receptor Modulation | CAR Agonist | COS-1 | < 10 | Receptor Activation |

Case Study 1: Antiviral Activity

A study investigated the effects of this compound on DENV-infected Huh7 cells. The compound significantly reduced viral load without affecting cell viability at lower concentrations, indicating selective antiviral activity.

Case Study 2: Cytotoxicity Profile

In a cytotoxicity assay against various cancer cell lines, the compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents. The observed mechanisms included both apoptosis and ferroptosis pathways, highlighting its potential as an anticancer therapeutic.

Case Study 3: Receptor Modulation

The interaction of the compound with CAR was explored using luciferase reporter assays. Modifications to the compound's structure enhanced its selectivity towards CAR activation while minimizing off-target effects on other receptors like PXR.

Mécanisme D'action

The mechanism of action of 4-(2-Hydroxyethyl)amino-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylquinoline: Lacks the hydroxyethylamino group, resulting in different chemical and biological properties.

4-Hydroxy-2-methylquinoline: Contains a hydroxyl group at the 4-position but lacks the amino group.

4-Amino-2-methylquinoline: Contains an amino group at the 4-position but lacks the hydroxyethyl group.

Uniqueness

4-(2-Hydroxyethyl)amino-2-methylquinoline is unique due to the presence of both the hydroxyethyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Activité Biologique

4-(2-Hydroxyethyl)amino-2-methylquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its structural formula, which includes a quinoline core modified with a hydroxyethyl amino group. The molecular formula is , and its CAS number is 116289-37-3. This compound's unique structure contributes to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound selectively induced apoptosis in resistant cancer cells while sparing normal fibroblasts, suggesting its potential as a targeted anticancer agent .

- Antimicrobial Efficacy : In another investigation, the antimicrobial activity of this compound was evaluated against a range of bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential use in treating bacterial infections .

- Anti-inflammatory Properties : Research has shown that this compound can reduce levels of pro-inflammatory cytokines in vitro. This suggests that it may be beneficial in managing inflammatory conditions such as rheumatoid arthritis .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound derivatives. For instance, modifications to the amino group have been explored to improve solubility and bioavailability, which are critical factors for therapeutic applications.

Table 2: Synthesis and Modifications

Propriétés

IUPAC Name |

2-[(2-methylquinolin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-8-12(13-6-7-15)10-4-2-3-5-11(10)14-9/h2-5,8,15H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJABTGEOPFIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364430 | |

| Record name | 4-(2-Hydroxyethyl)amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-37-3 | |

| Record name | 4-(2-Hydroxyethyl)amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.